Omtriptolide sodium

Übersicht

Beschreibung

Omtriptolide sodium is a derivative of triptolide, a diterpene triepoxide isolated from the Chinese medicinal herb Tripterygium wilfordii Hook F. This compound has garnered significant interest due to its potent antitumor, immunosuppressive, and anti-inflammatory properties . This compound is known for its enhanced water solubility compared to triptolide, making it a more viable candidate for clinical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of omtriptolide sodium involves several steps, starting from triptolide. The process includes:

Oxidation: Triptolide undergoes oxidation using reagents like sodium periodate (NaIO4) and m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxidized product is then reduced using sodium borohydride (NaBH4) to yield omtriptolide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction of triptolide from Tripterygium wilfordii, followed by the aforementioned synthetic steps. The process is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Omtriptolid-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Natriumperiodat (NaIO4), m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Natriumborhydrid (NaBH4).

Substitution: Verschiedene organische Reagenzien, abhängig von der gewünschten funktionellen Gruppe.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von Omtriptolid, die jeweils einzigartige pharmakologische Eigenschaften besitzen .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Omtriptolide sodium exhibits significant anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).

Case Studies

- Colitis Model : In a dextran sulfate sodium-induced colitis mouse model, treatment with this compound significantly reduced inflammation and improved clinical scores compared to controls .

- Rheumatoid Arthritis : Research indicates that this compound can be effectively used in conjunction with nanocarriers to enhance its anti-inflammatory effects while minimizing toxicity .

Anticancer Applications

This compound has been identified as a promising agent in cancer therapy due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

- Non-Small Cell Lung Cancer : In vitro studies have shown that this compound can induce apoptosis in non-small cell lung cancer cells while reducing chemotherapy resistance .

- Combination Therapies : Clinical trials have explored the use of this compound combined with other chemotherapeutic agents, showing enhanced efficacy against various cancer types while managing side effects effectively .

Immunosuppressive Applications

Due to its immunosuppressive effects, this compound is being researched for its potential in treating autoimmune diseases.

Case Studies

- Systemic Lupus Erythematosus : Preliminary studies indicate that this compound may reduce disease severity in lupus models by suppressing autoreactive T cells and inflammatory cytokines .

- Psoriasis Treatment : Clinical trials have demonstrated significant improvements in psoriasis patients treated with this compound, showing a reduction in the Psoriasis Area Severity Index (PASI) scores compared to control groups .

Safety and Toxicity Considerations

Despite its therapeutic potential, the use of this compound is associated with certain toxicities that must be managed.

Toxicity Profile

Research has identified liver toxicity as a significant concern, alongside nephrotoxicity and cardiotoxicity at higher doses. Strategies involving nanocarriers aim to reduce these adverse effects while maintaining therapeutic efficacy .

Data Summary Table

Wirkmechanismus

Omtriptolide sodium exerts its effects through multiple mechanisms:

Molecular Targets: It targets voltage-dependent calcium channels (VDCCs) and inhibits T cell activation.

Pathways Involved: It induces apoptosis by modulating various signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of caspases.

Vergleich Mit ähnlichen Verbindungen

Triptolide: The parent compound with similar pharmacological properties but lower water solubility.

Minnelide: A water-soluble prodrug of triptolide with enhanced bioavailability.

PG490-88Na: Another derivative of triptolide with improved pharmacokinetic properties.

Uniqueness: Omtriptolide sodium stands out due to its enhanced water solubility, making it more suitable for clinical applications compared to its parent compound, triptolide. Its ability to modulate multiple molecular targets and pathways also contributes to its unique therapeutic potential .

Biologische Aktivität

Omtriptolide sodium, a derivative of the natural product triptolide, has garnered attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.

Overview of this compound

This compound (also known as PG490-88Na) is a prodrug designed to enhance the solubility and bioavailability of triptolide, which is known for its potent anti-cancer and anti-inflammatory properties. The compound has been developed to mitigate the nephrotoxicity associated with triptolide while retaining its therapeutic efficacy .

This compound exerts its biological effects through several mechanisms:

- Inhibition of Fibrosis : Studies indicate that this compound can inhibit fibrosis in various tissues by modulating signaling pathways such as TGF-β and NF-κB. It has shown efficacy in animal models of pulmonary fibrosis, where it reduced myofibroblast activation and extracellular matrix deposition .

- Anti-inflammatory Effects : The compound also exhibits significant anti-inflammatory properties. Research demonstrates that this compound can suppress the production of pro-inflammatory cytokines and inhibit inflammatory cell infiltration in tissues affected by ischemia-reperfusion injury .

- Antitumor Activity : In vitro and in vivo studies have highlighted omtriptolide's ability to induce apoptosis in cancer cells. It has been shown to activate pathways such as BDNF-AKT and inhibit Wnt/β-catenin signaling, contributing to its antitumor effects .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Nephrotoxicity : While triptolide is associated with renal toxicity, this compound has been designed to reduce this risk. Studies involving human kidney cells (HK-2) have shown that at certain dosages, this compound causes less morphological and functional damage compared to triptolide .

- Efficacy in Rheumatoid Arthritis : Clinical trials have demonstrated that this compound is effective in reducing symptoms and disease activity in patients with rheumatoid arthritis. Its anti-inflammatory properties are believed to play a crucial role in this therapeutic effect .

Case Studies and Clinical Trials

Several studies have documented the effects of this compound:

- Clinical Study on Rheumatoid Arthritis : In a small clinical trial, patients treated with this compound showed significant improvement in joint swelling and pain compared to placebo .

- Animal Model Studies : In a study involving bleomycin-induced pulmonary fibrosis in mice, treatment with this compound resulted in decreased collagen deposition and improved lung function metrics, suggesting its potential for treating fibrotic diseases .

Comparative Data Table

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Eigenschaften

CAS-Nummer |

195883-09-1 |

|---|---|

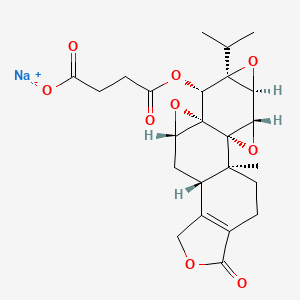

Molekularformel |

C24H27NaO9 |

Molekulargewicht |

482.5 g/mol |

IUPAC-Name |

sodium;4-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoate |

InChI |

InChI=1S/C24H28O9.Na/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26;/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26);/q;+1/p-1/t13-,14-,17-,18-,20+,21-,22-,23+,24+;/m0./s1 |

InChI-Schlüssel |

GLBMIEFQNYULDO-UFZHVSJGSA-M |

SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+] |

Isomerische SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+] |

Kanonische SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Omtriptolide sodium; YM 274; YM-274; YM274. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.